
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, also known as NPP, is a chemical compound that has been widely used in scientific research. NPP belongs to the family of ester compounds and has a molecular weight of 358.36 g/mol.
Scientific Research Applications
Ligand Binding and Enzymatic Activity
One study explored the hydrolysis of 4-nitrophenyl esters by human serum albumin (HSA), focusing on the enzyme-like activity at the FA3-FA4 site of HSA. This research provides valuable insights into the substrate specificity and inhibition mechanisms of HSA, which could have implications for understanding drug-protein interactions and the development of novel therapeutic agents (Ascenzi et al., 2015).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives like Yttrium 3-(4-nitrophenyl)-2-propenoate have been studied as effective corrosion inhibitors for copper alloys. The compound forms protective films on the metal surface, slowing down electrochemical corrosion reactions and mitigating corrosion. This research is crucial for developing new materials with enhanced corrosion resistance, which has significant implications for industrial applications (Nam et al., 2016).
Material Science and Liquid Crystals
Research into enaminoketone mesogens with polar terminal groups, including 4'-nitro derivatives, reveals their behavior as strongly polar mesogens. These compounds exhibit smectic Ad phases and re-entrant nematic phases, contributing to the understanding of liquid crystalline phases and their potential applications in displays and other optical devices (Krówczyński et al., 1993).
Organic Synthesis and Catalysis
The compound's derivatives have been studied for their roles in organic synthesis and catalysis. For instance, zwitterionic salts derived from 4-nitrophenyl isothiocyanate have been effective as organocatalysts for transesterification reactions, demonstrating the compound's utility in facilitating chemical transformations. This research is foundational for developing new catalytic systems that can enhance the efficiency and selectivity of synthetic processes (Ishihara et al., 2008).
Radiation Chemistry and Solvent Extraction
In solvent extraction processes, especially in the nuclear industry, radiation-chemical stability is crucial. Research into modifiers like Cs-7SB, which can be related to (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate derivatives, highlights the importance of understanding the radiation chemistry of compounds used in solvent extraction systems. This knowledge is vital for designing robust systems for nuclear waste treatment and other applications involving radiation (Swancutt et al., 2011).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves the reaction of 4-nitrophenol with 3-(phenylmethoxycarbonylamino)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "4-nitrophenol", "3-(phenylmethoxycarbonylamino)propanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenol and 3-(phenylmethoxycarbonylamino)propanoic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the coupling agent and byproduct precipitate by filtration.", "Step 4: Add a base such as sodium hydroxide to the filtrate and stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
3642-91-9 |
Product Name |
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
Molecular Formula |
C17H16N2O6 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
InChI Key |
ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



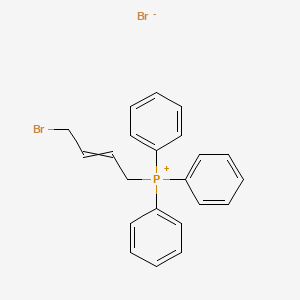
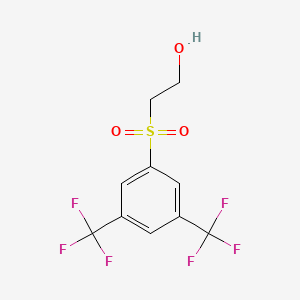
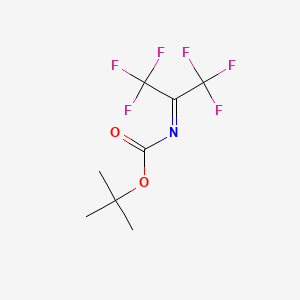

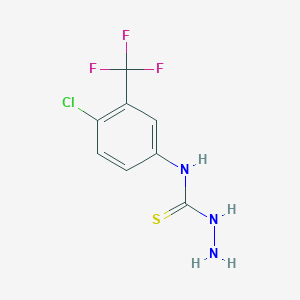
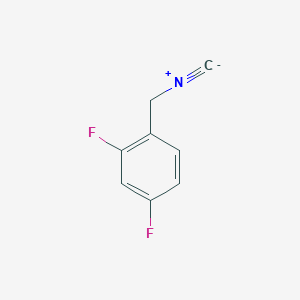
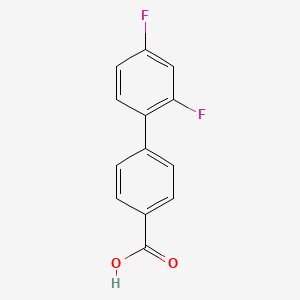

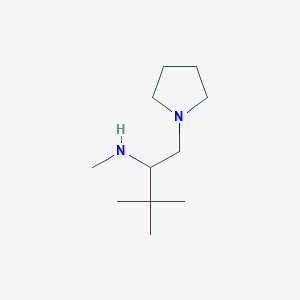


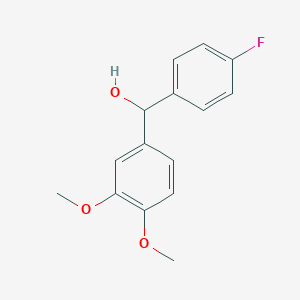

![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)